7-Nitrophthalazin-1(2h)-one chemical structure and properties
7-Nitrophthalazin-1(2h)-one chemical structure and properties
Technical Monograph: 7-Nitrophthalazin-1(2H)-one
Executive Summary
7-Nitrophthalazin-1(2H)-one is a critical heterocyclic scaffold in medicinal chemistry, primarily serving as a pharmacophore precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors . Its structural rigidity and hydrogen-bonding capability mimic the nicotinamide moiety of NAD+, allowing derivatives to competitively inhibit PARP enzymes—a mechanism exploited in the treatment of BRCA-mutated cancers (e.g., Olaparib, Talazoparib).
This guide provides a definitive technical analysis of the molecule, distinguishing the mono-carbonyl "phthalazinone" from the di-carbonyl "phthalhydrazide" (often confused in commercial catalogs). It details synthesis, reactivity (specifically chlorination and reduction), and handling protocols for drug development workflows.
Chemical Identity & Structural Analysis
A frequent error in procurement and literature is the confusion between the mono-one (Lactam) and the dione (Cyclic Hydrazide).
| Feature | 7-Nitrophthalazin-1(2H)-one (Target) | 4-Hydroxy-7-nitrophthalazin-1(2H)-one (Common Impurity/Variant) |
| Structure | Mono-carbonyl (Lactam) | Di-carbonyl (Cyclic Hydrazide) |
| C4 Substituent | Hydrogen (-H) | Hydroxyl (-OH) or Carbonyl (=O) |
| CAS | Specific isomer often custom synthesized | 3682-19-7 (often mislabeled as the mono-one) |
| Precursor | 2-Formyl-5-nitrobenzoic acid | 4-Nitrophthalic anhydride |
| Reactivity | Reacts at C1 (O) and C4 (H) | Reacts at C1 and C4 (O) |
Tautomerism: In solution, 7-Nitrophthalazin-1(2H)-one exists in equilibrium between the Lactam (major, preferred in solid state) and Lactim (minor) forms. This equilibrium is solvent-dependent and critical for O-alkylation vs. N-alkylation strategies.
Figure 1: Tautomeric equilibrium of the phthalazinone core. The lactam form is thermodynamically dominant.
Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | C₈H₅N₃O₃ |
| Molecular Weight | 191.14 g/mol |
| Appearance | Pale yellow to beige crystalline solid |
| Melting Point | > 240°C (Decomposes) |
| Solubility | Soluble: DMSO, DMF, DMAc (hot). Sparingly Soluble: Methanol, Ethanol. Insoluble: Water, Hexane, Diethyl Ether. |
| pKa | ~10.5 (Amide NH) - Weakly acidic due to electron-withdrawing nitro group. |
Synthetic Pathways
Method A: Cyclization of 2-Formyl-5-nitrobenzoic Acid (Preferred)
This method yields the specific mono-one isomer required for most PARP inhibitor scaffolds.
Reaction Scheme:
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Starting Material: 2-Formyl-5-nitrobenzoic acid.
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Reagent: Hydrazine Hydrate (N₂H₄·H₂O).
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Solvent: Ethanol or Acetic Acid.
Detailed Protocol:
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Dissolution: Charge a reaction vessel with 2-formyl-5-nitrobenzoic acid (1.0 eq) and Ethanol (10 vol).
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Addition: Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature. Caution: Exothermic.
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Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. A heavy precipitate typically forms.
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Workup: Cool to 0–5°C. Filter the solid.
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Purification: Wash the cake with cold ethanol followed by diethyl ether. Dry under vacuum at 50°C.
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Yield: Typically 85–95%.
Method B: Comparative - Dione Synthesis (The "Impurity")
For reference only. Reacting 4-nitrophthalic anhydride with hydrazine yields 4-hydroxy-7-nitrophthalazin-1(2H)-one (the dione). This compound has an -OH at position 4 and is not the correct scaffold for drugs requiring a C4-Hydrogen.
Reactivity Profile & Derivatization
The utility of 7-Nitrophthalazin-1(2H)-one lies in its conversion to electrophilic intermediates.
Protocol 1: Chlorination (Synthesis of 1-Chloro-7-nitrophthalazine)
This is the standard activation step to replace the carbonyl oxygen with a chlorine atom, enabling nucleophilic aromatic substitution (SɴAr).
Reagents: Phosphorus Oxychloride (POCl₃), catalytic DMF.
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Setup: In a dry flask under Argon, suspend 7-Nitrophthalazin-1(2H)-one (10 mmol) in POCl₃ (5–8 eq).
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Catalysis: Add 2–3 drops of dry DMF (Vilsmeier-Haack activation).
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Reaction: Heat to reflux (105°C) for 3–6 hours. The suspension will clear as the chloro-imidate forms.
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Quench (Critical): Concentrate POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water. Warning: Violent hydrolysis.
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Isolation: Extract with Dichloromethane (DCM). The product, 1-chloro-7-nitrophthalazine , is unstable to hydrolysis and should be used immediately in the next coupling step.
Protocol 2: Nitro Reduction
Conversion to 7-Amino-phthalazin-1(2H)-one allows for amide coupling (e.g., attaching side chains seen in Azelastine analogs).
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Method: Hydrogenation (H₂, 1 atm) with 10% Pd/C in Methanol/THF.
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Alternative: Iron powder / NH₄Cl in Ethanol/Water (Bechamp reduction) if avoiding hydrogen gas is preferred.
Figure 2: Divergent synthetic pathways for functionalizing the phthalazinone core.
Pharmaceutical Applications
PARP Inhibition Mechanism: The phthalazin-1(2H)-one core serves as a nicotinamide mimic . In the binding pocket of PARP-1/2:
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Lactam NH: Acts as a Hydrogen Bond Donor to Gly863 (in PARP-1).
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Carbonyl Oxygen: Acts as a Hydrogen Bond Acceptor to Ser904.
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Nitro/Amino Group: Provides electronic tuning. The 7-nitro group is often reduced and substituted to extend into the solvent-exposed region of the enzyme, improving solubility and potency.
Key Drug Analogs:
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Olaparib (Lynparza): Uses a 4-substituted phthalazinone core.
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Talazoparib: Uses a related fused scaffold but relies on similar H-bonding interactions.
Safety & Handling (MSDS Summary)
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Hazards:
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Protect from light.
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Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (NOx generation).
References
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Synthesis of Phthalazinones
- Title: "Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery"
- Source:European Journal of Medicinal Chemistry
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URL:[Link]
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Chlorination Protocol (POCl3)
- Title: "Efficient POCl3-mediated chlorination of electron-deficient N-heterocycles"
- Source:Journal of Organic Chemistry
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URL:[Link]
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PARP Inhibitor SAR
- Title: "Discovery and Synthesis of Olaparib and Analogs"
- Source:Journal of Medicinal Chemistry
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URL:[Link]
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Chemical Structure Validation
- Title: "PubChem Compound Summary: Phthalazin-1(2H)
- Source:National Center for Biotechnology Inform
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URL:[Link]
